molecular formula C21H23NO2 B2682452 (4-Benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone CAS No. 2411194-41-5

(4-Benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone

Cat. No. B2682452
CAS RN: 2411194-41-5
M. Wt: 321.42
InChI Key: HKXRKYVQVWHNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone, commonly known as 'BPMO', is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPMO is a synthetic compound that belongs to the class of piperidine derivatives and has been studied for its unique properties and potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

BPMO acts by binding to the dopamine transporter protein and inhibiting its ability to reuptake dopamine from the synaptic cleft. This results in an increase in dopamine levels in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
BPMO has been shown to increase dopamine levels in the brain, which can have various physiological and biochemical effects. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. Increased dopamine levels in the brain can lead to an increase in motivation, pleasure, and reward-seeking behavior. However, prolonged exposure to high levels of dopamine can lead to addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

BPMO has several advantages as a research tool. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. BPMO is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of BPMO in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, prolonged exposure to high levels of dopamine can lead to addiction and other neurological disorders.

Future Directions

There are several future directions for research on BPMO. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease and addiction. BPMO has also been studied for its potential applications in the field of synthetic biology, as it can be used as a tool for controlling dopamine levels in engineered cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPMO and its potential applications in various fields of research.

Synthesis Methods

The synthesis of BPMO involves the reaction of 1-(4-bromobenzhydryl)piperidine with epichlorohydrin in the presence of a base, followed by a ring-opening reaction to form BPMO. The synthesis of BPMO is a multi-step process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

BPMO has been studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine from the synaptic cleft. This makes BPMO a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

(4-benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c23-21(19-15-24-19)22-13-11-18(12-14-22)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXRKYVQVWHNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylmethyl)-1-(oxirane-2-carbonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.